

## Application Notes and Protocols for Oral Gavage of Probiotics in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the oral gavage of probiotics in murine models, a critical technique in preclinical research for evaluating the therapeutic potential of live biotherapeutics. This document outlines detailed protocols for the procedure, quantitative data on typical experimental parameters, and an overview of the subsequent analysis of gut microbiota.

### Introduction

Oral gavage is a standard laboratory procedure that allows for the precise administration of a liquid substance directly into the stomach of a rodent. In the context of probiotic research, this method ensures the delivery of a known quantity of viable microorganisms, bypassing the oral cavity and potential degradation by salivary enzymes. This technique is fundamental for studies investigating the effects of probiotics on the gut microbiome, immune function, and various disease models.

## **Quantitative Data Summary**

The following tables summarize typical quantitative parameters used in studies involving the oral gavage of probiotics in mice. These values can serve as a starting point for experimental design, but optimal parameters may vary depending on the specific probiotic strain, mouse model, and research question.



Table 1: Probiotic Dosage and Administration Volume

Parameter	Typical Range	Notes
Probiotic Dose (CFU/day)	10 <sup>7</sup> - 10 <sup>10</sup>	Strain and study dependent.  Higher doses do not always  correlate with greater efficacy.
Gavage Volume (μL)	100 - 200	Should not exceed 10 mL/kg body weight to avoid reflux and aspiration.
Vehicle	PBS, Saline, Milk, MRS Broth	Vehicle should be sterile and non-toxic to the probiotic and the animal.

Table 2: Gavage Frequency and Duration

Parameter	Typical Range	Notes
Frequency	Daily to 3 times a week	Daily administration is common for continuous exposure.
Duration	7 days to several weeks	Dependent on the experimental endpoint (e.g., acute vs. chronic effects).

Table 3: Example of Reported Changes in Murine Gut Microbiota Composition Following Probiotic Gavage



Probiotic Strain(s)	Duration of Gavage	Key Changes in Relative Abundance	Reference Study
Lactobacillus acidophilus, Lactiplantibacillus plantarum, Bacillus subtilis, Enterococcus faecalis	14 days	Significant differences in Firmicutes, Bacteroidetes, and Proteobacteria at the phylum level.[1]	Fijan et al. (2023)
Bifidobacterium bifidum, Lactobacillus delbrueckii	5 days	Strain-specific modulation of the microbiota in different intestinal sites (ileum, cecum, colon).[2]	Tamburini et al. (2021)
Lactic Acid Bacteria and Bifidobacteria	6 weeks	Increase in Actinobacteriota, Bacteroidota, Verrucomicrobia, and Proteobacteria.[3]	Koirin et al. (2022)
Lactobacillus and Bifidobacterium mix	Not Specified	Decrease in Firmicutes and Actinobacteria with a high-fat diet; increase in Bacteroidetes and Verrucomicrobia in a hyperlipidemia model. [4]	Plaza-Diaz et al. (2018)

# Experimental Protocols Preparation of Probiotic Suspension

• Culture Probiotics: Culture the desired probiotic strain(s) under appropriate anaerobic or microaerophilic conditions in a suitable growth medium (e.g., MRS broth for Lactobacilli) to the desired growth phase (typically late logarithmic or early stationary).



- Harvest and Wash: Centrifuge the culture to pellet the bacterial cells. Wash the pellet with sterile phosphate-buffered saline (PBS) or another appropriate vehicle to remove residual growth medium.
- Resuspend and Quantify: Resuspend the washed pellet in the chosen sterile vehicle.
   Determine the concentration of viable bacteria (CFU/mL) by serial dilution and plating.
- Adjust Concentration: Dilute the suspension to the desired final concentration for oral gavage (e.g., 10<sup>9</sup> CFU/100 μL). Prepare fresh daily or store under conditions that maintain viability.

## **Oral Gavage Procedure**

#### Materials:

- Appropriate-sized gavage needle (typically 20-22 gauge, 1.5 inches long with a ball tip for adult mice).
- Syringe (1 mL).
- Probiotic suspension.
- Gloves and other appropriate personal protective equipment.

#### Procedure:

- Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body should be held in a vertical position to straighten the esophagus.[5]
- Gavage Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[5]
- Entering the Esophagus: The mouse will reflexively swallow as the needle reaches the pharynx, allowing the needle to pass easily into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.



- Administration: Once the needle is in the esophagus (the measured length should reach the stomach), slowly and smoothly depress the syringe plunger to deliver the probiotic suspension.[5]
- Withdrawal: After administration, gently withdraw the needle in a single, smooth motion.
- Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

## Fecal Sample Collection and DNA Extraction for Gut Microbiota Analysis

- Fecal Sample Collection: Place the mouse in a clean, empty cage or handling container.
   Fresh fecal pellets are typically produced within a few minutes. Collect the pellets using sterile forceps and place them in a sterile, labeled microcentrifuge tube. Immediately freeze the samples at -80°C.
- Genomic DNA Extraction:
  - Use a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) for optimal results.[6]
  - Follow the manufacturer's protocol, which typically involves bead-beating to lyse bacterial cells, followed by purification of the genomic DNA.
  - Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).[6]

### 16S rRNA Gene Sequencing and Bioinformatic Analysis

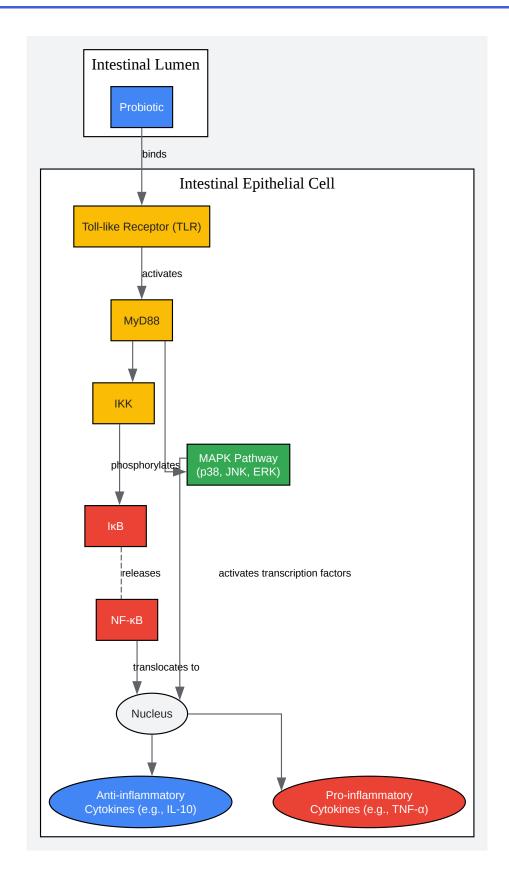
- PCR Amplification: Amplify a variable region of the 16S rRNA gene (e.g., V4 region) from the extracted fecal DNA using universal primers.
- Library Preparation and Sequencing: Prepare the amplicon library for sequencing on a high-throughput platform (e.g., Illumina MiSeq).[6]
- Bioinformatic Analysis:



- Quality Control: Trim and filter the raw sequencing reads to remove low-quality sequences.
- OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).
- Taxonomic Classification: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
- Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to assess changes in the microbial community structure.
- Statistical Analysis: Use appropriate statistical tests to identify significant differences in the relative abundance of specific bacterial taxa between experimental groups.

### **Visualizations**

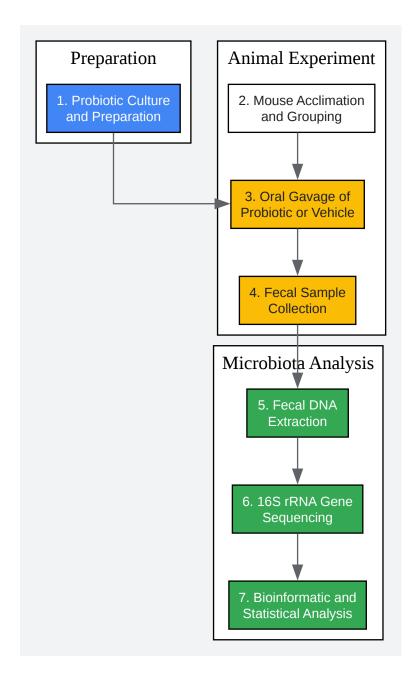




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Caption: Probiotic interaction with an intestinal epithelial cell, modulating NF-kB and MAPK signaling pathways.



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Caption: Experimental workflow for probiotic oral gavage and subsequent gut microbiota analysis in mice.



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- To cite this document: BenchChem. [Application Notes and Protocols for Oral Gavage of Probiotics in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208000#protocol-for-oral-gavage-of-probiotics-in-murine-models]

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